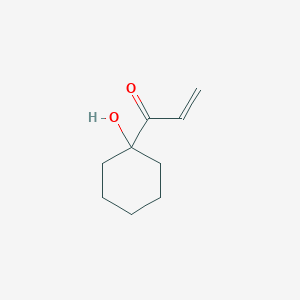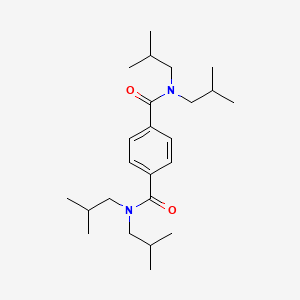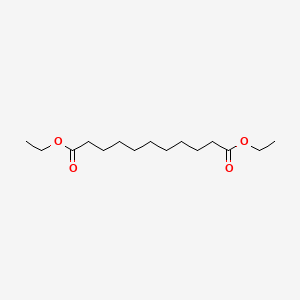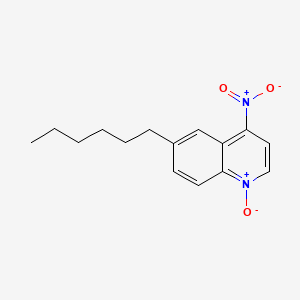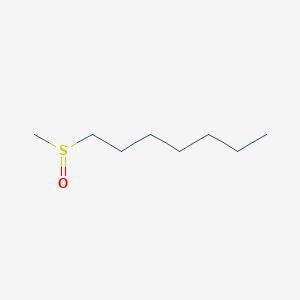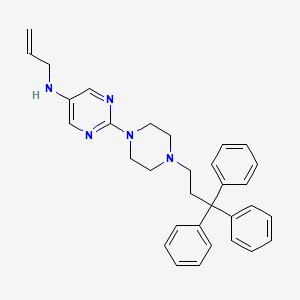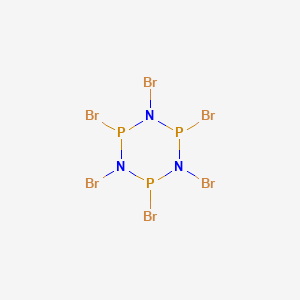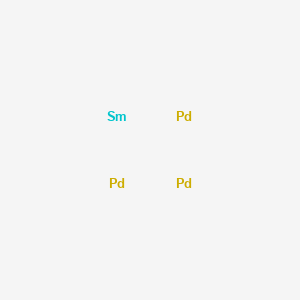
Palladium--samarium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palladium–samarium (3/1) is an intermetallic compound consisting of palladium and samarium in a 3:1 atomic ratio. This compound is of significant interest due to its unique properties, which include high hydrogen permeability and mechanical stability. These characteristics make it a promising material for various industrial and scientific applications, particularly in the fields of hydrogen separation and catalysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Palladium–samarium alloys can be synthesized through arc melting, where palladium and samarium metals are melted together under an inert atmosphere to form a homogeneous alloy. The resulting ingots are then subjected to free forging and cold rolling to achieve the desired thickness, typically around 50 μm. Intermediate annealing steps are performed to relieve stresses and ensure uniformity .
Industrial Production Methods: On an industrial scale, the production of palladium–samarium alloys involves similar techniques but on a larger scale. The process includes the careful control of temperature and atmosphere to prevent oxidation and contamination. The alloys are then processed into thin foils or membranes, which are used in various applications requiring high hydrogen permeability and mechanical strength .
Análisis De Reacciones Químicas
Types of Reactions: Palladium–samarium (3/1) undergoes several types of chemical reactions, including:
Oxidation: The alloy can be oxidized to form palladium oxide and samarium oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Palladium in the alloy can participate in substitution reactions, where it is replaced by other metals or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Various organometallic reagents under controlled conditions.
Major Products Formed:
Oxidation: Palladium oxide (PdO) and samarium oxide (Sm2O3).
Reduction: Metallic palladium and samarium.
Substitution: New organometallic complexes depending on the substituent used
Aplicaciones Científicas De Investigación
Palladium–samarium (3/1) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in hydrogen separation membranes, which are critical for hydrogen fuel cells and other clean energy technologies .
Mecanismo De Acción
The mechanism by which palladium–samarium (3/1) exerts its effects is primarily through its catalytic activity. Palladium atoms in the alloy facilitate various chemical reactions by providing active sites for reactants to adsorb and react. The presence of samarium enhances the stability and hydrogen permeability of the alloy, making it more effective in applications such as hydrogen separation and catalysis .
Comparación Con Compuestos Similares
Palladium–cerium (3/1): Similar in structure but with cerium instead of samarium. It also exhibits high hydrogen permeability but with different mechanical properties.
Palladium–lanthanum (3/1): Another similar compound with lanthanum, known for its catalytic properties in organic reactions.
Palladium–yttrium (3/1): Yttrium-based alloy with unique optical and electronic properties.
Uniqueness: Palladium–samarium (3/1) stands out due to its combination of high hydrogen permeability and mechanical stability, making it particularly suitable for applications in hydrogen separation and catalysis. The presence of samarium enhances the alloy’s performance in these areas compared to other similar compounds .
Propiedades
Número CAS |
12165-88-7 |
|---|---|
Fórmula molecular |
Pd3Sm |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
palladium;samarium |
InChI |
InChI=1S/3Pd.Sm |
Clave InChI |
NGSOUCCMGAGEEE-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Pd].[Pd].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


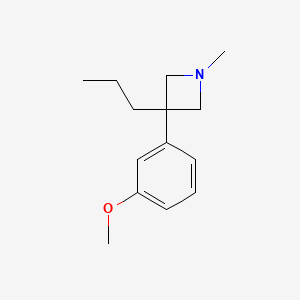
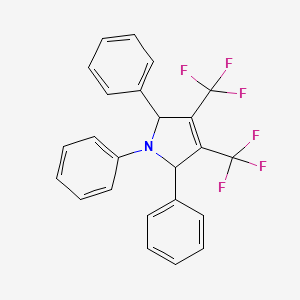
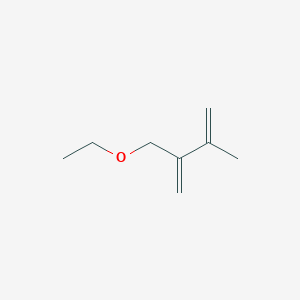

![Benzene, [(1-chloro-2-propynyl)thio]-](/img/structure/B14708103.png)
